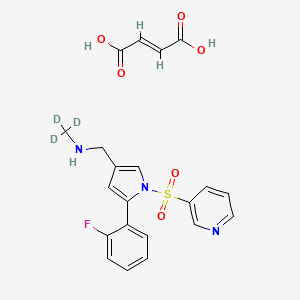
Vonoprazan Fumarate-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vonoprazan-d3 (fumarate) is a deuterated form of vonoprazan fumarate, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of vonoprazan-d3 (fumarate) involves several steps:
Starting Material: The synthesis begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.
Imine Formation: This compound is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.
Reduction: The imine is then reduced using metal borohydride for 1-2 hours.
Boc Protection: The resulting compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.
Sulfonylation: The protected compound is then reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.
Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.
Salt Formation: Finally, the compound is salified with fumaric acid to obtain vonoprazan-d3 (fumarate).
Industrial Production Methods
The industrial production of vonoprazan-d3 (fumarate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:
Nucleophilic Substitution: The secondary amine group in vonoprazan-d3 reacts with nucleophilic reagents such as benzofurazan in an alkaline medium to form highly fluorescent products.
Reduction: The compound can be reduced using metal borohydrides to form various intermediates during its synthesis.
Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Benzofurazan (0.05% w/v NBD-Cl) in 0.1 M borate buffer (pH 8.2).
Reduction: Metal borohydrides.
Sulfonylation: 3-pyridine sulfuryl chloride, sodium hydride, and crown ether.
Major Products Formed
Fluorescent Products: Formed during nucleophilic substitution reactions.
Intermediates: Various intermediates formed during the reduction and sulfonylation steps
Aplicaciones Científicas De Investigación
Vonoprazan-d3 (fumarate) has a wide range of scientific research applications:
Mecanismo De Acción
Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .
Comparación Con Compuestos Similares
Similar Compounds
Tegoprazan: Another potassium-competitive acid blocker used for similar indications.
Fexuprazan: A newer potassium-competitive acid blocker with similar efficacy.
Keverprazan: Another compound in the same class, currently under clinical development.
Uniqueness
Vonoprazan-d3 (fumarate) is unique due to its high potency and stability over a broad pH range. It provides more consistent acid suppression compared to traditional proton pump inhibitors and other potassium-competitive acid blockers . Additionally, it is effective in treating PPI-resistant gastroesophageal reflux disease and has a higher eradication rate for Helicobacter pylori infections .
Propiedades
Fórmula molecular |
C21H20FN3O6S |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
Clave InChI |
ROGSHYHKHPCCJW-PCUGBSCUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


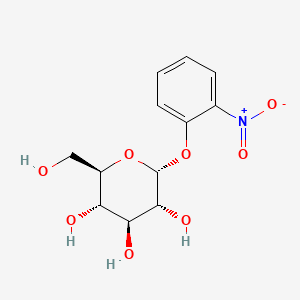
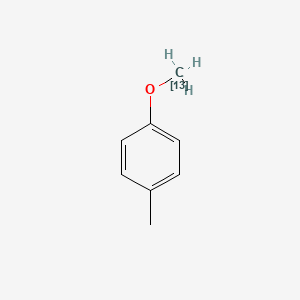


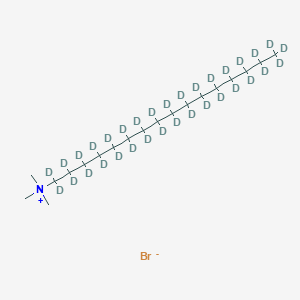

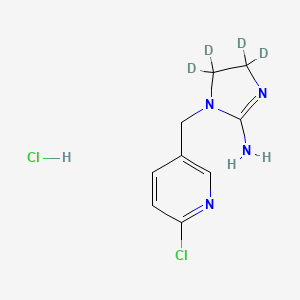
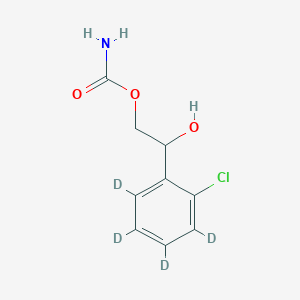
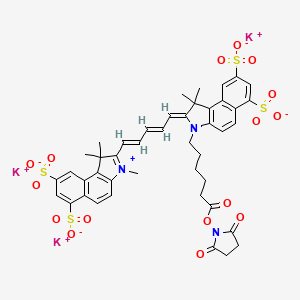
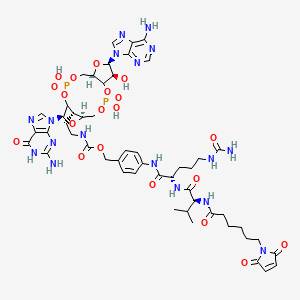


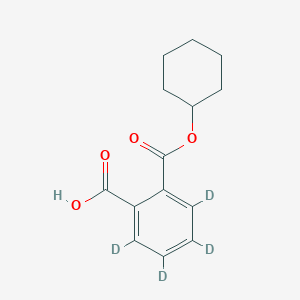
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
